6-Iodo-2-methylquinoline
Overview
Description
“6-Iodo-2-methylquinoline” is a chemical compound with the CAS Number: 1128-62-7 . It has a molecular weight of 269.08 and its IUPAC name is this compound .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using a variety of methods, including classical methods and more efficient methods that reduce reaction time and increase yield . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C10H8IN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 .
Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best .
Physical and Chemical Properties Analysis
Scientific Research Applications
Chloride Sensing in Biological Systems
One of the applications of derivatives of quinoline, closely related to 6-Iodo-2-methylquinoline, involves the development of fluorescent probes for biological applications. These probes are synthesized through modifications, such as quaternization with methyl iodide, leading to water-soluble compounds whose fluorescence is quenched by chloride ions. This property makes them suitable for determining chloride concentrations in biological systems, with one of the dyes showcasing a chloride Stern-Volmer constant significantly high, indicating its potent use in chloride sensing within biological contexts (Geddes, Apperson, Karolin, & Birch, 2001).
Proton Transfer and Solvation Dynamics
In the realm of photochemistry, studies on proton transfer from cations like 6-hydroxy-1-methylquinolinium to solvents such as water and alcohols have been informative. These studies reveal the intricate dynamics of solvation and the role of solvents in facilitating proton transfer, providing insights into the interaction mechanisms at the molecular level (Pérez-Lustres et al., 2007).
Sensing and Imaging Applications
Quinoline derivatives are also explored for their sensing properties, particularly in detecting metal ions like Al3+ and Zn2+. Compounds synthesized through Schiff-base condensation show dual fluorescence chemosensor capabilities for these ions, with variations in fluorescence intensity offering a path for detecting and differentiating between Al3+ and Zn2+ in biological and environmental samples. Such properties are promising for applications in live cell imaging and environmental monitoring (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Anticancer Applications
Research into quinoline derivatives extends into the medical field, with studies exploring the anticancer potential of compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine. These studies highlight the compound's potency as an apoptosis inducer, offering a promising avenue for anticancer drug development, especially due to its excellent blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).
Fluorination and Functionalization in Organic Synthesis
The palladium-catalyzed C-H fluorination of methylquinoline derivatives, utilizing nucleophilic fluoride sources, represents a significant advancement in organic synthesis. This methodology allows for the functionalization of quinoline compounds, broadening their utility in developing new chemical entities with potential biological and material applications (McMurtrey, Racowski, & Sanford, 2012).
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been known to interact with a variety of biological targets due to their versatile applications in the fields of industrial and synthetic organic chemistry .
Mode of Action
Quinoline derivatives are known to exhibit a broad spectrum of bioactivities, attained through different mechanisms of action . The structural diversity of synthesized compounds provides high and selective activity .
Biochemical Pathways
Quinoline and its derivatives are known to have substantial biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Safety and Hazards
Future Directions
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Future research may focus on the synthesis of bioactive derivatives that have pharmacological activities .
Biochemical Analysis
Biochemical Properties
Quinoline and its derivatives have shown substantial biological activities
Cellular Effects
Quinoline derivatives have been reported to exhibit significant biological activities, influencing cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinoline and its derivatives are known to be involved in various metabolic pathways , but the specific pathways and interactions of 6-Iodo-2-methylquinoline with enzymes or cofactors need to be investigated.
Properties
IUPAC Name |
6-iodo-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQAGMMXXQXWOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503426 | |
Record name | 6-Iodo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-62-7 | |
Record name | 6-Iodo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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